1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of “1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Preparation Methods
The synthesis of 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorinated Aromatic Ring: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a building block in various chemical processes.
Comparison with Similar Compounds
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride: This compound lacks the oxadiazole ring, which may result in different chemical and biological properties.
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride): This compound has a different core structure but shares the fluorinated aromatic ring.
1-(4-Fluoro-3-methylphenyl)ethanone: This compound is structurally similar but lacks the amine and oxadiazole functionalities.
Properties
IUPAC Name |
1-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O.ClH/c1-6-5-8(3-4-9(6)12)10-14-11(7(2)13)16-15-10;/h3-5,7H,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJZMFNHVQQVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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